Pharmacological Potency Comparison: S-DDCT Exhibits ≥27-Fold Weaker Serotonin Reuptake Inhibition Than Escitalopram
S-DDCT is pharmacologically distinct from its parent compound escitalopram (S-CT). In vitro inhibition of serotonin reuptake demonstrates that escitalopram is at least 27 times more potent than S-DDCT [1]. S-DCT and S-DDCT also exhibit no or very low affinity for serotonergic (5-HT1-7), adrenergic, dopaminergic, histaminergic, muscarinic, and benzodiazepine receptors, and do not bind to sodium, potassium, chloride, or calcium ion channels [1]. These data establish that S-DDCT does not contribute significantly to the therapeutic antidepressant activity of escitalopram and therefore serves as a distinct analytical marker rather than a pharmacologically interchangeable metabolite [1].
| Evidence Dimension | Serotonin reuptake inhibition potency |
|---|---|
| Target Compound Data | At least 27-fold less potent than escitalopram |
| Comparator Or Baseline | Escitalopram (S-CT): reference potency; S-DCT: at least 7-fold less potent than S-CT |
| Quantified Difference | S-CT ≥27× more potent than S-DDCT; S-CT ≥7× more potent than S-DCT |
| Conditions | In vitro serotonin reuptake inhibition assays (unspecified radioligand binding conditions per FDA prescribing information) |
Why This Matters
This quantitative potency differential confirms that S-DDCT is not a functional substitute for escitalopram in pharmacological studies and validates its primary role as an analytical reference standard rather than a bioactive replacement.
- [1] Escitalopram FDA Package Insert (Rebel Distributors Corp). Section 12.3: Pharmacokinetics. MedLibrary.org. View Source
